molecular formula C20H21N3O2S B2434682 N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 941912-00-1

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2434682
CAS No.: 941912-00-1
M. Wt: 367.47
InChI Key: PXXGGRCRRMJMLS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound designed for research applications, integrating key pharmacophores that are prominent in medicinal chemistry. Its molecular structure features an imidazole ring, a five-membered heterocycle known for its significant role in drug discovery due to its amphoteric properties and widespread biological activity . This core structure is functionalized with a substituted phenylacetamide group, a motif present in compounds with documented research applications, suggesting potential for diverse investigative pathways . The compound is of particular interest for probing new therapeutic agents. Imidazole-containing compounds are extensively documented for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens . Furthermore, structurally similar molecules based on the acetamide and imidazole scaffolds have been reported to exhibit notable analgesic effects in preclinical research models, with some analogs demonstrating activity that surpasses established agents like metamizole sodium . The presence of the methoxyphenyl substituent may also influence the compound's interaction with various enzymatic targets. Researchers can utilize this chemical as a key intermediate or target molecule to develop novel bioactive agents, study structure-activity relationships (SAR), and investigate mechanisms of action related to inflammation, pain, and microbial resistance . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-4-9-17(14(2)10-13)22-19(24)12-26-20-21-11-18(23-20)15-5-7-16(25-3)8-6-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGGRCRRMJMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methoxyphenylglyoxal with ammonium acetate and a suitable aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Amide Bond Formation: Finally, the thioether is coupled with 2,4-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.

    N-(2,4-dimethylphenyl)-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets or alter its chemical behavior compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole derivative is synthesized via condensation reactions involving 4-methoxyphenylglyoxal and ammonium acetate.
  • Thioether Formation : The imidazole compound is then reacted with a thiol under basic conditions to create the thioether linkage.
  • Amide Bond Formation : Finally, the thioether is coupled with 2,4-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro evaluations have shown that this compound can inhibit various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

The mechanism of action appears to involve the modulation of specific enzyme activities and receptor interactions, which may lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The compound's structural characteristics allow it to interact with microbial targets effectively, potentially inhibiting growth or inducing cell death in pathogenic microorganisms .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : By interacting with receptor binding sites, it can alter signaling pathways that control cell survival and apoptosis.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effect of this compound on multiple cancer cell lines and found it significantly inhibited cell growth compared to standard treatments .
  • Antimicrobial Testing : Another study assessed its antimicrobial properties against various pathogens and reported promising results, indicating potential for development as an antimicrobial agent .

Q & A

Q. Optimization strategies :

  • Use catalysts (e.g., Pd for coupling reactions) to enhance efficiency.
  • Adjust solvent polarity (e.g., DMF for imidazole condensation) .
  • Purify intermediates via recrystallization or chromatography to minimize side products .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and imidazole ring integrity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds .

Basic: How do the methoxy and methyl substituents influence the compound’s physicochemical properties?

Answer:

  • Methoxy group (-OCH₃) : Increases solubility in polar solvents via hydrogen bonding; enhances electron-donating effects on the aromatic ring, affecting reactivity .
  • Methyl groups (-CH₃) : Improve lipophilicity, potentially enhancing membrane permeability in biological assays .
  • Combined effects : The 2,4-dimethylphenyl group reduces steric hindrance compared to bulkier substituents, favoring target binding .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity in analogs?

Answer:
Methodology :

Synthesize analogs with systematic substituent variations (e.g., nitro, chloro, methyl groups).

Test biological activity using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .

Correlate substituent electronic/steric properties with activity trends.

Q. Example SAR Table :

Substituent(s)Biological Activity (vs. Baseline)Reference
4-Nitrophenyl (electron-withdrawing)Enhanced antimicrobial efficacy
4-Methylphenyl (electron-donating)Reduced potency
4-Methoxyphenyl + thioacetamideSuperior anticancer activity

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:

  • Data normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .
  • Computational modeling : Use molecular docking to identify binding affinity differences due to substituent effects .
  • Meta-analysis : Compare results across studies with similar analogs (e.g., nitro vs. methoxy derivatives) to identify consistent trends .

Advanced: What in vitro assays are recommended to elucidate the mechanism of action, such as enzyme inhibition or receptor binding?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against cyclooxygenase (COX-1/2) or kinases using fluorometric/colorimetric substrates .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) .
  • Apoptosis assays : Quantify caspase-3/7 activation in cancer cells via luminescence .

Advanced: How can molecular docking studies be designed to predict interactions with biological targets like COX enzymes?

Answer:

Target selection : Retrieve COX-1/2 crystal structures (PDB ID: 1PTH, 3NT1) .

Ligand preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina).

Docking parameters :

  • Grid box centered on the active site.
  • Scoring functions (e.g., MM/GBSA) to rank binding poses.

Validation : Compare docking results with known COX inhibitors (e.g., celecoxib) .

Advanced: What are the challenges in modifying the imidazole ring or thioacetamide moiety to enhance metabolic stability?

Answer:

  • Imidazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) may reduce hepatic metabolism but could decrease solubility .
  • Thioacetamide stability : Replace the thioether with a sulfone to resist oxidative degradation, but this may alter target binding .
  • Balancing act : Use prodrug strategies (e.g., esterification) to improve bioavailability without compromising activity .

Advanced: How can researchers validate the compound’s thermal stability for long-term storage?

Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Advanced: What computational tools are used to predict ADMET properties early in development?

Answer:

  • Software : SwissADME, pkCSM, or ADMETLab 2.0 .
  • Key predictions :
    • Absorption : High Caco-2 permeability due to moderate logP (~3.5).
    • Toxicity : Screen for hepatotoxicity via structural alerts (e.g., thioacetamide-related liabilities) .

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